

Physicochemical Profiling & Optimization of Thiazole Carboxamide Moieties

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Compound of Interest

Compound Name: *N-cyclopropyl-1,3-thiazole-4-carboxamide*
CAS No.: 1341512-03-5
Cat. No.: B2889671

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Executive Summary

The thiazole carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore core for pivotal kinase inhibitors (e.g., Dasatinib) and next-generation antivirals. Its utility is not merely structural but conformational: the moiety possesses an intrinsic ability to self-planarize via non-covalent intramolecular interactions, specifically the Sulfur-Oxygen (S[1]...O) chalcogen bond.[2]

This guide provides a rigorous analysis of the physicochemical dynamics governing this scaffold.[2] We move beyond basic characterization to explore how the ortho-positioning of the ring nitrogen and the carboxamide oxygen creates a "conformational lock," reducing the entropic penalty of binding. Furthermore, we detail the synthetic protocols and solubility-optimization strategies required to translate this scaffold from a hit to a lead candidate.

Structural Dynamics: The Conformational Lock

The defining physicochemical characteristic of the thiazole carboxamide is its propensity to adopt a planar, "closed" conformation. Unlike typical amides which may rotate freely, the

thiazole sulfur atom acts as a Lewis acid (sigma-hole donor) toward the amide carbonyl oxygen (Lewis base).

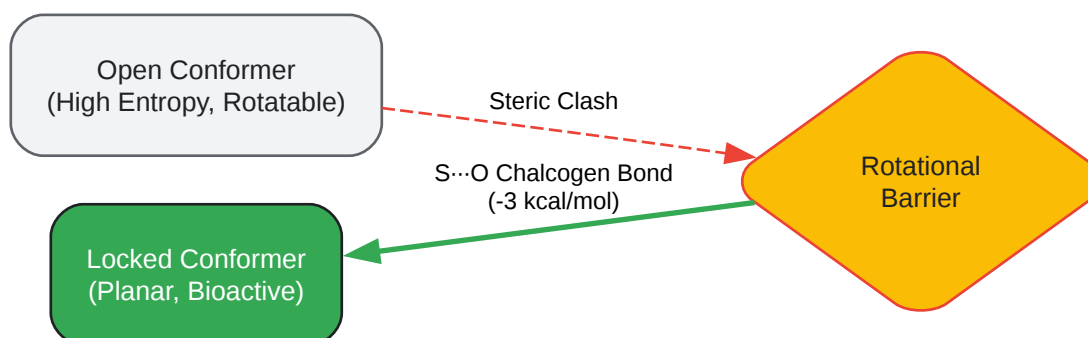
The S \cdots O Chalcogen Bond

This interaction is a classic example of a 1,5-nonbonded interaction.[2]

- Mechanism: The lone pair of the carbonyl oxygen () donates electron density into the antibonding orbital () of the C–S bond.
- Energy Contribution: This interaction typically stabilizes the planar conformer by 2–5 kcal/mol compared to the twisted or open forms.
- Impact: This "locks" the molecule into a bioactive conformation before it even enters the protein binding pocket, significantly improving binding affinity () by minimizing entropy loss ().

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the locked conformation driven by the S \cdots O interaction.



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Figure 1: Thermodynamic equilibrium shifting toward the planar 'Locked Conformer' due to intramolecular chalcogen bonding.

Physicochemical Profiling

The position of the carboxamide (C2, C4, or C5) drastically alters the electronic landscape of the molecule.

Comparative Properties Table

Property	Thiazole-2-carboxamide	Thiazole-4-carboxamide	Thiazole-5-carboxamide
Electronic Character	Electron-deficient (flanked by N and S)	Moderate electron density	Most electron-rich position
pKa (Ring N)	~1.0 (Very Weak Base)	~2.0 - 2.5	~2.5 - 3.0
Metabolic Liability	High (Amide hydrolysis)	Moderate	High (S-oxidation risk)
Solubility (Aq)	Moderate	Low (Planar stacking)	Low (Planar stacking)
Key Application	Antivirals / Fungicides	Kinase Inhibitors (Type I/II)	C-Met Inhibitors

Solubility & Lipophilicity (LogP)

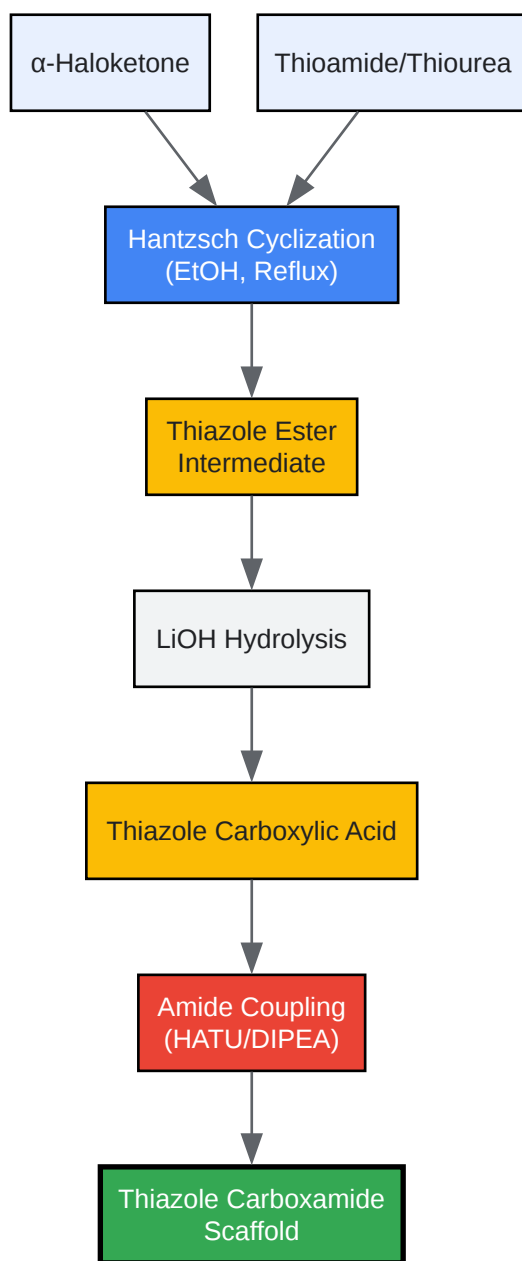
Thiazole carboxamides are notoriously insoluble due to efficient pi-stacking facilitated by their planar geometry.^[2]

- LogP Trends: The scaffold itself is moderately lipophilic (LogP ~1.5–2.0).^[2]
- Optimization: To counteract insolubility without breaking the conformational lock, solubilizing groups (e.g., N-methyl piperazine, morpholine) are typically appended to the amide nitrogen rather than the thiazole ring, preserving the core S...O interaction.

Synthetic Accessibility & Protocols

Synthesis of thiazole carboxamides generally follows two distinct pathways: the Hantzsch Cyclization (constructing the ring) or Direct Coupling (functionalizing the ring).

Synthesis Workflow Diagram



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Figure 2: Step-wise synthetic route from raw materials to the final amide scaffold.[2]

Protocol A: Optimized HATU Amide Coupling

Rationale: Thiazole carboxylic acids can be prone to decarboxylation under harsh thermal conditions.[2] HATU provides rapid activation at room temperature, minimizing side reactions.
[2]

Materials:

- Thiazole-carboxylic acid (1.0 equiv)[2]
- Amine partner (1.1 equiv)
- HATU (1.2 equiv)
- DIPEA (3.0 equiv)
- Solvent: Anhydrous DMF or DMAc[2]

Step-by-Step:

- Activation: Dissolve the thiazole-carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere ().
- Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
- Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow.[2] Stir for 15 minutes to form the active ester (O-At).[2]
- Amine Addition: Add the amine partner.
- Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass [M+H]).[2]
- Workup: Dilute with EtOAc, wash with saturated (x2), water (x1), and brine (x1). Dry over .[2]

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa measurement is critical for predicting solubility and lysosomal trapping.[2]

Method:

- Preparation: Prepare a M solution of the compound in water/methanol (if solubility is low, use <20% MeOH and extrapolate to 0%).
- Titration: Titrate with 0.1 M HCl and 0.1 M NaOH using a standardized glass electrode potentiometric titrator (e.g., Sirius T3).
- Data Fitting: Plot pH vs. volume of titrant. The inflection point corresponds to the pKa. For thiazoles, expect the inflection in the acidic region (pH 1.5–3.0).

Biological Implications (ADME/Tox)

Metabolic Stability

The thiazole ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4).[2]

- S-Oxidation: The sulfur atom can be oxidized to the sulfoxide or sulfone, often leading to ring opening and toxicity.
- Mitigation: Substitution at the C5 position (e.g., with a methyl or chloro group) sterically hinders the sulfur and electronically deactivates the ring toward oxidation.

Kinase Selectivity

The planar conformation discussed in Section 2 allows thiazole carboxamides to insert deeply into the ATP-binding pocket of kinases (e.g., Src, Abl).

- Donor/Acceptor Motif: The thiazole nitrogen serves as a Hydrogen Bond Acceptor (HBA), while the amide NH serves as a Hydrogen Bond Donor (HBD). This "HBA-HBD" motif is critical for interaction with the kinase "hinge region" residues (e.g., Met318 in c-Abl).

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